An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroacetic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroacetic acid, also known as monochloroacetic acid (MCA), is a halogenated carboxylic acid with the chemical formula ClCH₂COOH.[1][2] It serves as a pivotal building block in organic synthesis and finds extensive applications in the pharmaceutical and agrochemical industries.[1] Its utility stems from the high reactivity of the carbon-chlorine bond, making it a versatile intermediate for the synthesis of a wide array of compounds, including pharmaceuticals like glycine and thioglycolic acid.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloroacetic acid, detailed experimental protocols for the determination of these properties and for its key reactions, and visualizations of important chemical pathways.
Physical Properties
2-Chloroacetic acid is a colorless, hygroscopic crystalline solid with a pungent, vinegar-like odor.[2] It exists in different crystalline forms, with the most common α-form having a melting point of 63 °C. It is highly soluble in water and also dissolves in many organic solvents.
Table 1: Physical Properties of 2-Chloroacetic Acid
| Property | Value | Reference |
| CAS Number | 79-11-8 | [1][3] |
| Molecular Formula | C₂H₃ClO₂ | [3] |
| Molecular Weight | 94.50 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Melting Point | 63 °C (145 °F; 336 K) | [1] |
| Boiling Point | 189.3 °C (372.7 °F; 462.4 K) | [1] |
| Density | 1.58 g/cm³ | [1] |
| Solubility in Water | 85.8 g/100 mL at 25 °C | [1] |
| pKa | 2.86 | [1] |
| Vapor Pressure | 0.22 hPa | [1] |
Chemical Properties
The chemical reactivity of 2-chloroacetic acid is dominated by two key features: the acidity of the carboxylic acid group and the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the chloride ion.
Acidity: The presence of the electron-withdrawing chlorine atom increases the acidity of the carboxylic acid group compared to acetic acid. This enhanced acidity is reflected in its low pKa value of 2.86.[1]
Nucleophilic Substitution: The carbon-chlorine bond is highly polarized, making the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its extensive use in organic synthesis. Common reactions include:
-
Hydrolysis: In the presence of a base, 2-chloroacetic acid is hydrolyzed to glycolic acid.[4]
-
Amination: Reaction with ammonia yields glycine, an essential amino acid.[3][5]
-
Williamson Ether Synthesis: It reacts with alkoxides or phenoxides to form carboxymethyl ethers. This reaction is crucial for the synthesis of phenoxy herbicides and carboxymethyl cellulose.[1]
-
Reaction with Thiols: It readily reacts with thiols to form thioethers, such as thioglycolic acid.[1]
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of 2-chloroacetic acid and for some of its characteristic chemical reactions.
Determination of Melting Point using a Thiele Tube
Objective: To determine the melting point of 2-chloroacetic acid.
Materials:
-
2-Chloroacetic acid sample
-
Capillary tubes (one end sealed)
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil or silicone oil)
-
Thermometer (0-200 °C range)
-
Bunsen burner or heating mantle
-
Rubber band or a small piece of rubber tubing
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: If the 2-chloroacetic acid is not a fine powder, gently grind it using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed solid should be 2-3 mm in height.[6]
-
Assembling the Apparatus: Attach the capillary tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[7]
-
Fill the Thiele tube with the heating oil to a level just above the side arm.
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but below the open end of the capillary tube. The rubber band should not be submerged in the oil.[7]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[8] The convection currents in the oil will ensure uniform heating.
-
Observation: As the temperature approaches the expected melting point (around 60°C), heat more slowly (about 1-2 °C per minute).
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last crystal of the solid melts (the end of melting). The melting point is reported as this range.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of 2-chloroacetic acid.
Materials:
-
2-Chloroacetic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Buret (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Volumetric flasks
Procedure:
-
Preparation of 2-Chloroacetic Acid Solution: Accurately weigh a known mass of 2-chloroacetic acid (e.g., to prepare a 0.1 M solution) and dissolve it in a known volume of deionized water in a volumetric flask.
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Titration Setup: Pipette a known volume (e.g., 50 mL) of the 2-chloroacetic acid solution into a 250 mL beaker. Add a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and does not interfere with the stir bar.
-
Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titration: Begin stirring the solution gently. Add the NaOH solution from the buret in small increments (e.g., 1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL) to obtain more data points in this region.
-
Continue the titration well past the equivalence point until the pH changes become small again.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of this graph corresponds to the equivalence point.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[9]
-
Synthesis of Glycine via Nucleophilic Substitution
Objective: To synthesize glycine from 2-chloroacetic acid and ammonia.
Materials:
-
2-Chloroacetic acid
-
Concentrated aqueous ammonia (sp. gr. 0.90)
-
Methanol
-
Diethyl ether
-
Round-bottom flask (e.g., 1 L)
-
Stirring apparatus
-
Water bath
-
Rotary evaporator or distillation apparatus
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
In a large round-bottom flask, place a significant volume of concentrated aqueous ammonia (e.g., 8 L for 2 moles of chloroacetic acid).[3]
-
With stirring, gradually add 2-chloroacetic acid (e.g., 189 g, 2 moles).[3] Continue stirring until all the acid has dissolved.
-
Allow the solution to stand at room temperature for approximately 48 hours.[3]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator or by distillation on a water bath to a smaller volume (e.g., around 200 mL).[3]
-
Transfer the concentrated solution, which contains glycine and ammonium chloride, to a beaker.
-
Precipitate the glycine by the gradual addition of methanol (e.g., approximately 5 volumes, around 1250 mL) with constant stirring.[3]
-
Cool the mixture in an ice bath for several hours to ensure complete crystallization.[3]
-
Collect the glycine crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with methanol and then with diethyl ether to remove impurities.[3]
-
Air-dry the purified glycine. The product can be further purified by recrystallization from water.
Visualizations of Key Pathways and Workflows
Industrial Synthesis of 2-Chloroacetic Acid
The primary industrial route for the synthesis of 2-chloroacetic acid involves the chlorination of acetic acid.[1][4]
Caption: Industrial synthesis of 2-chloroacetic acid.
Williamson Ether Synthesis of a Phenoxyacetic Acid
2-Chloroacetic acid is a key reagent in the Williamson ether synthesis to produce phenoxyacetic acids, many of which are used as herbicides.
Caption: Williamson ether synthesis using 2-chloroacetic acid.
Synthesis of Glycine
The reaction of 2-chloroacetic acid with an excess of ammonia is a common method for the synthesis of the amino acid glycine.
Caption: Synthesis of glycine from 2-chloroacetic acid.
Synthesis of Carboxymethyl Cellulose (CMC)
2-Chloroacetic acid is used in the etherification of cellulose to produce carboxymethyl cellulose (CMC), a widely used thickener and stabilizer.
Caption: Workflow for the synthesis of Carboxymethyl Cellulose.
Conclusion
2-Chloroacetic acid is a cornerstone of the chemical industry, with its versatile reactivity enabling the synthesis of a multitude of valuable compounds. A thorough understanding of its physical and chemical properties, as well as the experimental methodologies for its handling and reactions, is crucial for researchers, scientists, and professionals in drug development and other chemical sciences. This guide has provided a detailed overview of these aspects to serve as a valuable resource for laboratory and industrial applications.
References
- 1. Chloroacetic acid - Wikipedia [en.wikipedia.org]
- 2. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. How will you convert chloroacetic acid to glycine? [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. flinnsci.com [flinnsci.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. web.mit.edu [web.mit.edu]
